molecular formula C7H14S B14662812 2-(Ethenylsulfanyl)-2-methylbutane CAS No. 42779-07-7

2-(Ethenylsulfanyl)-2-methylbutane

Cat. No.: B14662812
CAS No.: 42779-07-7
M. Wt: 130.25 g/mol
InChI Key: GLNJUXGKDRPIEI-UHFFFAOYSA-N
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Description

2-(Ethenylsulfanyl)-2-methylbutane is an organic compound characterized by the presence of an ethenylsulfanyl group attached to a 2-methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethenylsulfanyl)-2-methylbutane typically involves the reaction of 2-methylbutane with ethenylsulfanyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction where 2-methylbutane reacts with ethenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethenylsulfanyl)-2-methylbutane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethenylsulfanyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in dichloromethane at 0-5°C.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethenylsulfanyl)-2-methylbutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Ethenylsulfanyl)-2-methylbutane involves its interaction with molecular targets through its ethenylsulfanyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include nucleophilic addition, oxidation-reduction reactions, and substitution processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-2-methylbutane: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.

    2-(Ethenylsulfanyl)-2-methylpropane: Similar structure but with a different carbon backbone.

Uniqueness

2-(Ethenylsulfanyl)-2-methylbutane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

42779-07-7

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

2-ethenylsulfanyl-2-methylbutane

InChI

InChI=1S/C7H14S/c1-5-7(3,4)8-6-2/h6H,2,5H2,1,3-4H3

InChI Key

GLNJUXGKDRPIEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)SC=C

Origin of Product

United States

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